molecular formula C14H28N2O B13426216 3-Isobutyl-[1,4'-bipiperidin]-4-ol

3-Isobutyl-[1,4'-bipiperidin]-4-ol

Cat. No.: B13426216
M. Wt: 240.38 g/mol
InChI Key: WOPXZLYJMAQCBK-UHFFFAOYSA-N
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Description

3-Isobutyl-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a single bond, with an isobutyl group attached to one of the piperidine rings and a hydroxyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:

    Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine molecules. This can be achieved using a variety of coupling agents such as palladium catalysts.

    Introduction of the Isobutyl Group: The isobutyl group is introduced through an alkylation reaction. This involves the reaction of the bipiperidine core with an isobutyl halide in the presence of a strong base such as sodium hydride.

    Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of 3-Isobutyl-[1,4’-bipiperidin]-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-[1,4’-bipiperidin]-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, strong bases such as sodium hydride.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

3-Isobutyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Isobutyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4’-Bipiperidin-4-ol: Lacks the isobutyl group, making it less hydrophobic.

    3-Isobutyl-1,2,3,6-tetrahydropyridine: Similar structure but with a different ring system.

    4-Isobutylpiperidine: Contains only one piperidine ring.

Uniqueness

3-Isobutyl-[1,4’-bipiperidin]-4-ol is unique due to the presence of both the isobutyl group and the bipiperidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

3-(2-methylpropyl)-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C14H28N2O/c1-11(2)9-12-10-16(8-5-14(12)17)13-3-6-15-7-4-13/h11-15,17H,3-10H2,1-2H3

InChI Key

WOPXZLYJMAQCBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCC1O)C2CCNCC2

Origin of Product

United States

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